1-(Benzyloxy)-2,3,4-trifluorobenzene
Description
1-(Benzyloxy)-2,3,4-trifluorobenzene is a fluorinated aromatic ether characterized by a benzyloxy group (-OCH₂C₆H₅) at position 1 and fluorine atoms at positions 2, 3, and 4 on the benzene ring. Its molecular formula is C₁₃H₉F₃O, with a molecular weight of 238.21 g/mol. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electron-withdrawing effects of fluorine atoms, which enhance reactivity in substitution reactions . However, commercial availability of this compound has been discontinued, as noted by CymitQuimica .
Properties
IUPAC Name |
1,2,3-trifluoro-4-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-10-6-7-11(13(16)12(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEWMCPZCWGCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Adaptation for 2,3,4-Trifluorophenol Synthesis
To synthesize 1-(benzyloxy)-2,3,4-trifluorobenzene, a plausible precursor is 2,3,4-trifluorophenol. This compound could be generated via a sequence similar to CN110498730B but adjusted for positional selectivity:
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Nitration : Starting with 1,2,4-trichlorobenzene, nitration at the 5-position using HNO₃/H₂SO₄ would yield 1,2,4-trichloro-5-nitrobenzene.
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Fluorination : Sequential halogen exchange with KF under catalysis (e.g., quaternary ammonium salts) at 150–200°C could replace chlorine atoms with fluorine.
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Reduction : Hydrogenation of the nitro group to an amine, followed by diazotization and deamination, would yield 2,3,4-trifluorophenol.
Comparative Analysis of Fluorination Techniques
The fluorination step is critical for achieving the desired substitution pattern. A comparison of methods from CN110498730B and EP0525019A1 reveals key considerations:
For 2,3,4-trifluorophenol synthesis, CN110498730B’s conditions are more relevant, as diazonium chemistry (EP0525019A1) is better suited for introducing chlorine or nitro groups.
Challenges in Regioselectivity and Purification
Regioselective Nitration
Achieving nitration at the 5-position in 1,2,4-trichlorobenzene requires precise control of acid strength and temperature. Excess HNO₃ or elevated temperatures (>60°C) risk polynitration or rearrangement.
Byproduct Formation During Fluorination
Incomplete halogen exchange may yield mixtures of mono-, di-, and trifluorinated products. Chromatographic separation or fractional distillation is necessary, as demonstrated in CN110498730B’s use of steam distillation for final purification.
Industrial Scalability and Environmental Considerations
Scaling the synthesis of this compound necessitates addressing:
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Catalyst Recovery : Quaternary ammonium salts are costly; membrane filtration or solvent extraction could improve recyclability.
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Waste Management : Neutralization of spent HNO₃/H₂SO₄ mixtures requires careful pH adjustment to prevent acid release.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2,3,4-trifluorobenzene can undergo various chemical reactions, including:
Oxidation: The benzyl ether group can be oxidized to form a benzaldehyde derivative.
Reduction: The trifluorobenzene ring can be reduced under specific conditions to form partially or fully hydrogenated products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Hydrogenated trifluorobenzene derivatives.
Substitution: Substituted benzene derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
1-(Benzyloxy)-2,3,4-trifluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2,3,4-trifluorobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic aromatic substitution reactions, the electron-withdrawing effect of the fluorine atoms activates the benzene ring towards nucleophilic attack. This results in the displacement of a fluorine atom by a nucleophile, forming a new carbon-nucleophile bond .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The following table summarizes key structural analogues and their properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 1-(Benzyloxy)-2,3,4-trifluorobenzene | N/A | C₁₃H₉F₃O | 238.21 | 1-OBz, 2-F, 3-F, 4-F |
| 1-(Benzyloxy)-3-bromo-2-fluorobenzene | 295376-29-3 | C₁₃H₁₀BrFO | 281.12 | 1-OBz, 2-F, 3-Br |
| 1-Bromo-2,3,4-trifluorobenzene | 157911-55-2 | C₆H₂BrF₃ | 225.01 | 1-Br, 2-F, 3-F, 4-F |
| Benzene, 1-bromo-2,4,5-trifluoro-3-methoxy- | 13332-24-6 | C₇H₄BrF₃O | 241.01 | 1-Br, 2-F, 3-OCH₃, 4-F, 5-F |
| 1-Chloro-4-(trifluoromethyl)benzene | 98-56-6 | C₇H₄ClF₃ | 180.56 | 1-Cl, 4-CF₃ |
Key Observations :
- Electron-Withdrawing Groups : Fluorine and bromine substituents enhance electrophilic substitution reactivity. For example, 1-(Benzyloxy)-3-bromo-2-fluorobenzene (CAS 295376-29-3) is used in cross-coupling reactions due to the bromine atom's leaving-group capability .
- Thermal Stability : Trifluoromethyl groups (e.g., in 1-Chloro-4-(trifluoromethyl)benzene) increase thermal stability, making such compounds suitable for high-temperature applications .
Reactivity Comparison
- Nucleophilic Substitution : Brominated derivatives (e.g., 1-Bromo-2,3,4-trifluorobenzene) undergo efficient nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing fluorine atoms .
- Failed Reactions : Cross-etherification of trifluoromethyl-substituted benzyl ethers (e.g., 4l and 4m) failed even at 120°C, likely due to steric or electronic deactivation .
Biological Activity
1-(Benzyloxy)-2,3,4-trifluorobenzene (CAS No. 392309-26-1) is a fluorinated aromatic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound features a benzyloxy group attached to a trifluorobenzene ring. The presence of trifluoromethyl groups is known to enhance lipophilicity and metabolic stability, which may contribute to its biological activity.
Anticancer Activity
Fluorinated aromatic compounds have been explored for their anticancer properties. The trifluoromethyl group can influence the compound's interaction with target proteins involved in cancer cell proliferation and survival. Preliminary research has suggested that compounds with similar structures may induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK/ERK pathway.
The exact mechanism of action for this compound has not been fully elucidated. However, it is hypothesized that the compound may act as an enzyme inhibitor or modulator, affecting various cellular processes:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.
- Receptor Modulation : Potential binding to cellular receptors could lead to altered signal transduction pathways.
Case Study 1: Antimicrobial Screening
In a study assessing various fluorinated compounds for antimicrobial activity, this compound was included in a panel of tested substances. Results indicated moderate activity against Gram-positive bacteria, suggesting further exploration into its potential as an antimicrobial agent.
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer effects of fluorinated benzene derivatives revealed that certain structural modifications could enhance cytotoxicity against breast cancer cell lines. While direct studies on this compound are lacking, analogs demonstrated promising results that warrant further exploration.
Comparative Analysis of Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Moderate antimicrobial activity | Potential enzyme inhibition |
| 2-Fluoro-4-methylphenol | Antimicrobial | Membrane disruption |
| Trifluoromethylbenzamide | Anticancer | Apoptosis induction via signaling |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(Benzyloxy)-2,3,4-trifluorobenzene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) using fluorinated benzene derivatives. For example, reacting 2,3,4-trifluorophenol with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours achieves benzyloxy group introduction .
- Key Considerations :
- Base selection: Strong bases (e.g., NaH) may deprotonate the phenolic oxygen, accelerating substitution.
- Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Purity challenges: Residual benzyl bromide requires careful purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How can spectroscopic techniques (NMR, MS, IR) reliably characterize this compound?
- NMR Analysis :
- ¹⁹F NMR : Distinct signals for each fluorine atom (δ ≈ -135 to -145 ppm for aromatic fluorines).
- ¹H NMR : Benzyloxy protons appear as a singlet (~δ 4.9–5.1 ppm), while aromatic protons show splitting due to fluorine coupling .
- Mass Spectrometry : Exact mass (C₁₃H₉F₃O) should match 262.05 g/mol (calculated using high-resolution MS). Fragmentation patterns include loss of benzyloxy group (m/z 145) .
Q. What are the primary chemical reactivity trends of this compound in substitution and coupling reactions?
- Substitution Reactions : The electron-withdrawing fluorine atoms activate the benzene ring for nucleophilic substitution at positions ortho/para to the benzyloxy group. For example, bromination using NBS (N-bromosuccinimide) in CCl₄ selectively substitutes at the 5-position .
- Coupling Reactions : Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol) enables functionalization of the fluorine-free positions .
Advanced Research Questions
Q. How do steric and electronic effects of fluorine substituents influence regioselectivity in palladium-catalyzed C–H activation?
- Mechanistic Insights : Fluorine atoms reduce electron density at adjacent positions, directing palladium catalysts to activate C–H bonds at meta positions relative to the benzyloxy group. Computational studies (DFT) reveal lower activation barriers for C–H cleavage at these sites .
- Experimental Data : Direct arylation of this compound with thiophene derivatives under PdCl(C₃H₅)(dppb) catalysis yields regioselective products (e.g., 68% yield for diarylated thiophene) .
Q. What are the implications of fluorine substitution patterns on electronic properties in optoelectronic materials?
- Material Science Applications :
- Charge Transport : Fluorine atoms enhance electron affinity, making the compound a candidate for n-type semiconductors in organic field-effect transistors (OFETs).
- Optical Properties : UV-Vis spectroscopy shows a blue shift (~20 nm) compared to non-fluorinated analogs due to reduced π-electron conjugation .
- Table: Comparative Electronic Properties
| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) |
|---|---|---|---|
| This compound | -6.2 | -2.8 | 3.4 |
| Non-fluorinated analog | -5.8 | -2.1 | 3.7 |
| Data derived from cyclic voltammetry and DFT calculations . |
Q. How can computational modeling resolve contradictions in reported reaction pathways for fluorinated intermediates?
- Case Study : Conflicting data on the stability of intermediates during benzyloxy group oxidation (e.g., benzaldehyde vs. benzoic acid formation).
- Resolution Strategy :
- DFT Calculations : Simulate transition states to identify preferred pathways (e.g., oxidation via radical intermediates vs. carbocation intermediates).
- Kinetic Isotope Effects (KIE) : Experimental validation using deuterated analogs to probe mechanism .
Methodological Challenges and Solutions
Q. What purification strategies address co-elution issues in chromatographic separation of fluorinated byproducts?
- Problem : Similar polarity of fluorinated derivatives complicates isolation.
- Solutions :
- Two-Dimensional HPLC : Use orthogonal columns (C18 followed by phenyl-hexyl).
- Fluorophilic Tags : Introduce temporary groups (e.g., trimethylsilyl) to alter retention times .
Q. How do solvent and temperature affect crystallization of this compound?
- Optimized Conditions :
- Solvent: Ethanol/water (7:3 v/v) at 4°C yields needle-like crystals suitable for X-ray diffraction.
- Cooling Rate: Slow cooling (0.5°C/min) minimizes defects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
